2.2-Fold Superior DNA Polymerase III Inhibition Over the 3-Chloro Analog in the Same Experimental System
In the foundational 1980 J. Med. Chem. study, 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione exhibited a Ki of 4.7 µM against Bacillus subtilis DNA polymerase III, whereas the direct 3-chloro congener (6-(3-chloro-phenylamino)-1H-pyrimidine-2,4-dione) achieved a Ki of only 10.3 µM under identical assay conditions [1]. This represents a 2.2-fold enhancement in enzyme inhibition potency attributable solely to the bromine-for-chlorine substitution at the meta position.
| Evidence Dimension | Enzyme inhibition constant (Ki) against Bacillus subtilis DNA polymerase III |
|---|---|
| Target Compound Data | Ki = 4.7 µM |
| Comparator Or Baseline | 6-(3-Chloro-phenylamino)-1H-pyrimidine-2,4-dione: Ki = 10.3 µM |
| Quantified Difference | 2.2-fold lower Ki (stronger inhibition) for the 3-bromo derivative |
| Conditions | In vitro inhibition of purified wild-type Bacillus subtilis DNA polymerase III; Ki determined as inhibitor concentration producing 50% enzyme inhibition; assay described in J. Med. Chem. 1980, 23, 34–38. |
Why This Matters
A procurement choice of the 3-chloro analog over the 3-bromo compound would result in less than half the target engagement potency, undermining enzyme inhibition studies and requiring higher compound concentrations that may introduce off-target effects.
- [1] Wright, G. E.; Brown, N. C. Inhibitors of Bacillus subtilis DNA Polymerase III. 6-Anilinouracils and 6-(Alkylamino)uracils. J. Med. Chem. 1980, 23 (1), 34–38. Table I, compound 8 (3'-Br, Ki = 4.7 µM) vs. compound 7 (3'-Cl, Ki = 10.3 µM). DOI: 10.1021/jm00175a007. View Source
